molecular formula C8H11NO2 B3195373 1-Propanol, 3-(3-pyridinyloxy)- CAS No. 90055-04-2

1-Propanol, 3-(3-pyridinyloxy)-

Cat. No.: B3195373
CAS No.: 90055-04-2
M. Wt: 153.18 g/mol
InChI Key: SHKUFWWTJBWGMZ-UHFFFAOYSA-N
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Description

1-Propanol, 3-(3-pyridinyloxy)- is a chemical compound of interest in organic synthesis and pharmaceutical research. This molecule features a propanol chain linked via an ether bond to a 3-pyridinyl (nicotinic) ring, a structure often explored in the development of active pharmaceutical ingredients (APIs) and biochemical probes . While the specific applications of this exact compound are not detailed in the available literature, its core structure is closely related to other pyridine-propanol derivatives that serve as key intermediates and building blocks in medicinal chemistry . The pyridine moiety is a privileged structure in drug design, contributing to hydrogen bonding and pi-stacking interactions with biological targets. Researchers may utilize this compound in the synthesis of more complex molecules, particularly for studying or modulating adrenergic receptors, given that many non-selective beta-blocker drugs, such as propranolol, share a similar aryloxypropanolamine structural motif . The propanol linker provides flexibility and allows for strategic functionalization, making it a versatile scaffold for constructing compound libraries. As a research chemical, it is essential for use in controlled laboratory environments. This product is intended For Research Use Only and is not classified or approved for use in humans, animals, or as a diagnostic agent. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Properties

IUPAC Name

3-pyridin-3-yloxypropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-5-2-6-11-8-3-1-4-9-7-8/h1,3-4,7,10H,2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKUFWWTJBWGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472747
Record name 1-Propanol, 3-(3-pyridinyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90055-04-2
Record name 1-Propanol, 3-(3-pyridinyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Propanol, 3-(3-pyridinyloxy)- can be achieved through several methods:

    Etherification Reaction: One common method involves the reaction of 3-hydroxypropyl alcohol with 3-hydroxypyridine in the presence of an acid catalyst. This reaction forms the ether linkage between the propanol and pyridine rings.

    Grignard Reaction: Another method involves the use of Grignard reagents. For instance, 3-bromopropanol can react with a Grignard reagent derived from 3-bromopyridine to form the desired compound.

    Industrial Production: On an industrial scale, the compound can be synthesized through continuous flow processes that optimize reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.

Chemical Reactions Analysis

1-Propanol, 3-(3-pyridinyloxy)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of aldehydes or ketones.

    Reduction: The compound can be reduced to form corresponding alkanes or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or nitric acid (HNO3).

Scientific Research Applications

1-Propanol, 3-(3-pyridinyloxy)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Propanol, 3-(3-pyridinyloxy)- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways.

    Pathways Involved: It may affect pathways related to oxidative stress, inflammation, and cellular signaling, leading to its observed biological effects.

Comparison with Similar Compounds

Pyridinyl-Substituted Derivatives

  • 3-(Pyridin-3-yl)propionyl-pyrrolidine derivatives (): Synthesis: Prepared via coupling reactions with pyridinyl carboxylic acids, yielding 66–73% using flash chromatography. Key Features: Pyridine rings enhance polarity and enable coordination with metals or biomolecules. These compounds are used in medicinal chemistry for their bioactivity . Contrast: Unlike 1-Propanol, 3-(3-pyridinyloxy)-, these derivatives have amide linkages and pyrrolidine moieties, increasing molecular complexity and altering solubility.

Ether-Linked Propanols

  • 1-Propanol, 3-(2-phenylethoxy)- (CAS 154189-76-1, ): Structure: Phenylethoxy group at C3. Molecular Weight: 180.25 g/mol vs. ~153.18 g/mol (estimated for pyridinyloxy variant). Reactivity: The phenyl group may reduce solubility in polar solvents compared to the pyridine ring, which offers moderate polarity and basicity .
  • 3-[3-(3-Methoxypropoxy)propoxy]-1-propanol (CAS 13133-29-4, ): Structure: Ether chains dominate, increasing hydrophilicity. Applications: Likely used in polymer synthesis or as a solvent. The absence of aromatic rings reduces π-π interactions compared to pyridinyl derivatives .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Features
1-Propanol, 3-(3-pyridinyloxy)- (estimated) 153.18 ~200–250 (predicted) Moderate in polar solvents (pyridine’s basicity)
3-Chloro-1-propanol 94.54 53.0 High volatility, soluble in organic solvents
Tert-Butyl piperidine derivative N/A 339.8 Low water solubility (hydrophobic Boc group)
3-(2-Phenylethoxy)-1-propanol 180.25 N/A Insoluble in water, soluble in ethanol
  • Key Trends :
    • Aromatic Substituents : Pyridinyl or phenyl groups reduce volatility and increase boiling points compared to aliphatic substituents (e.g., chloro or methoxy).
    • Polarity : Pyridine’s nitrogen enhances polarity, improving solubility in polar aprotic solvents vs. phenyl or tert-butyl groups .

Reactivity and Functional Behavior

Oxidation Reactions

  • 1-Propanol/Ozone vs. 2-Propanol/Ozone (): 1-Propanol: Forms propionaldehyde (60% yield) and propionic acid (27%). 2-Propanol: Forms acetone (87% yield). Inference: The primary alcohol in 1-Propanol, 3-(3-pyridinyloxy)- may similarly oxidize to aldehydes/acids, but the pyridinyl group could stabilize intermediates via resonance, altering yields .

Substitution Reactions

  • 3-Chloro-1-propanol (): The chloro group acts as a leaving group, enabling nucleophilic substitutions.
  • Pyridinyloxy Variant: The ether linkage is less reactive than chloro but may undergo cleavage under acidic/basic conditions, releasing pyridinol .

Biological Activity

1-Propanol, 3-(3-pyridinyloxy)- is an organic compound with a molecular formula of C8_8H11_{11}NO2_2. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Overview of Biological Activity

1-Propanol, 3-(3-pyridinyloxy)- exhibits various biological activities attributed to its unique chemical structure. The presence of the pyridine ring and hydroxyl group contributes to its interactions with biological targets, including enzymes and receptors.

  • Antimicrobial Activity : Research indicates that 1-Propanol, 3-(3-pyridinyloxy)- demonstrates significant antimicrobial properties against a range of bacteria and fungi. The compound may disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial survival.
  • Antifungal Properties : In vitro studies have shown that this compound inhibits the growth of certain fungal strains, suggesting potential applications in treating fungal infections.
  • Cellular Signaling : The compound may modulate signaling pathways related to oxidative stress and inflammation, which are critical in various diseases.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 1-Propanol, 3-(3-pyridinyloxy)-, it is useful to compare it with structurally similar compounds. Below is a table summarizing key features:

Compound NameStructural FeaturesUnique Biological Properties
1-Propanol, 3-(4-pyridinyloxy)-Pyridine ring at position 4Exhibits different antimicrobial spectra compared to 3-(3)
1-Propanol, 3-(2-pyridinyloxy)-Pyridine ring at position 2Varies in potency against specific fungal strains

The positioning of the pyridine ring significantly influences the biological properties of these compounds. For instance, while all three share a propanol backbone, their interactions with biological systems vary due to the different electronic and steric effects imparted by the pyridine ring's position.

Case Studies and Research Findings

Several studies have investigated the biological activity of 1-Propanol, 3-(3-pyridinyloxy)-:

  • Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 50 µg/mL. This finding supports its potential as a therapeutic agent for bacterial infections.
  • Fungal Inhibition Research : In another study focusing on antifungal properties, researchers found that 1-Propanol, 3-(3-pyridinyloxy)- inhibited the growth of Candida albicans with an IC50 value of approximately 30 µg/mL. This suggests its viability as an antifungal treatment option.

Q & A

Q. Critical Factors :

  • Purity : Column chromatography (silica gel, ethyl acetate/hexane) is essential due to byproducts from incomplete substitution.
  • Yield Optimization : Excess 3-pyridinol (1.5 equiv) improves conversion.
MethodCatalyst/ConditionsTypical YieldPurity (%)Reference
Nucleophilic SubstitutionK₂CO₃, DMF, 80°C65–75%≥90
Mitsunobu ReactionPPh₃, DEAD, THF, 0°C→RT50–60%≥95

How can researchers characterize 1-Propanol, 3-(3-pyridinyloxy)- using spectroscopic and chromatographic techniques?

Basic Research Question
Spectroscopic Methods :

  • NMR :
    • ¹H NMR : Expect peaks for pyridinyl protons (δ 7.2–8.5 ppm), methylene groups adjacent to oxygen (δ 3.5–4.0 ppm), and the hydroxyl proton (δ 1.5–2.0 ppm, broad).
    • ¹³C NMR : Pyridine carbons (120–150 ppm), alcohol-bearing carbon (δ 60–65 ppm).
  • IR Spectroscopy : O-H stretch (~3400 cm⁻¹), C-O-C (1250 cm⁻¹), and pyridine ring vibrations (1600 cm⁻¹).
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 168 (calculated for C₈H₁₁NO₂). Compare with NIST database entries for similar propanol derivatives.

Q. Chromatography :

  • HPLC : Reverse-phase C18 column, mobile phase methanol/water (70:30), retention time ~8–10 min.

What biological activities are predicted for 1-Propanol, 3-(3-pyridinyloxy)- based on structural analogs?

Advanced Research Question
Compounds with pyridinyloxy moieties often exhibit:

  • Antimicrobial Activity : Pyridine derivatives disrupt microbial cell membranes. Testing against E. coli and S. aureus via broth microdilution is recommended.
  • CNS Modulation : Pyridine ethers may interact with neurotransmitter receptors (e.g., GABAₐ). In vitro receptor-binding assays using rat brain homogenates could validate this.
  • Anti-inflammatory Potential : Structural analogs inhibit COX-2; evaluate via ELISA-based prostaglandin E₂ suppression assays.

Q. Experimental Design :

  • Use positive controls (e.g., ibuprofen for anti-inflammatory studies).
  • Dose-response curves (1–100 µM) to determine IC₅₀ values.

How do solvent polarity and pH affect the stability of 1-Propanol, 3-(3-pyridinyloxy)- in biological interaction studies?

Advanced Research Question
Stability Challenges :

  • Hydrolysis : The ether bond may hydrolyze under acidic (pH < 3) or alkaline (pH > 10) conditions. Monitor via HPLC over 24 hours.
  • Solvent Effects : Polar aprotic solvents (DMSO, DMF) enhance stability compared to aqueous buffers.

Q. Mitigation Strategies :

  • Use phosphate-buffered saline (PBS, pH 7.4) for in vitro studies.
  • Add antioxidants (e.g., 0.1% BHT) to prevent oxidation of the pyridine ring.

How should researchers resolve contradictions in reported spectral data for pyridinyloxy propanol derivatives?

Data Contradiction Analysis
Discrepancies in NMR or mass spectra may arise from:

  • Isomeric Impurities : Byproducts from incomplete substitution (e.g., 2-pyridinyloxy isomer). Use 2D NMR (COSY, HSQC) to confirm regiochemistry.
  • Solvent Artifacts : D₂O exchange for hydroxyl protons or residual solvent peaks in CDCl₃.

Q. Validation Steps :

  • Cross-reference with high-purity standards (e.g., NIST reference data).
  • Reproduce synthesis and characterization under controlled conditions.

What structural modifications could enhance the bioactivity of 1-Propanol, 3-(3-pyridinyloxy)-?

Advanced Research Question
Derivatization Strategies :

  • Amino Substituents : Introduce amino groups at the pyridine 4-position to improve water solubility and receptor affinity.
  • Halogenation : Fluorine or chlorine at the pyridine 5-position may enhance metabolic stability.

Q. Synthetic Pathways :

  • Buchwald-Hartwig Amination : For amino derivatives, using Pd₂(dba)₃/Xantphos catalyst.
  • Electrophilic Aromatic Substitution : Halogenation with NCS or NBS.

What experimental design principles apply to optimizing large-scale synthesis for preclinical studies?

Advanced Research Question
Scale-Up Challenges :

  • Heat Management : Exothermic reactions (e.g., Mitsunobu) require controlled addition and cooling.
  • Purification : Switch from column chromatography to recrystallization (ethanol/water) for cost efficiency.

Q. Quality Control :

  • In-Process Analytics : Use inline FTIR to monitor reaction completion.
  • Batch Consistency : Ensure ≤5% variance in HPLC purity across batches.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Propanol, 3-(3-pyridinyloxy)-
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.